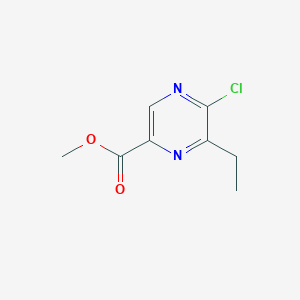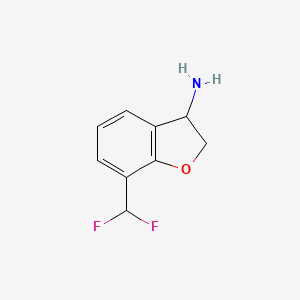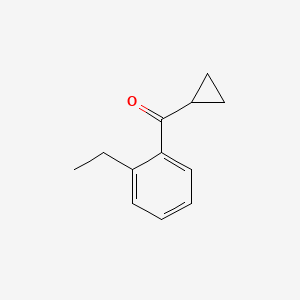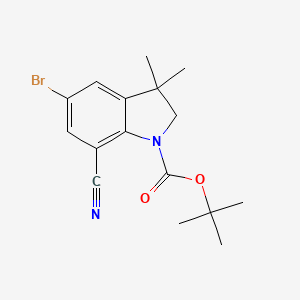![molecular formula C20H28N2O5 B13041924 6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13041924.png)
6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[34]octane-2,6-dicarboxylate is a complex organic compound with a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include benzyl, tert-butyl, hydroxymethyl, and diazaspiro moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the benzyl and tert-butyl groups via alkylation reactions. The hydroxymethyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: The benzyl and tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with unique properties.
Biology: Potential use in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Exploration as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilization in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic core and functional groups can bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
Uniqueness
6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[34]octane-2,6-dicarboxylate is unique due to its combination of benzyl, tert-butyl, and hydroxymethyl groups, which are not commonly found together in similar spirocyclic compounds
Eigenschaften
Molekularformel |
C20H28N2O5 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
7-O-benzyl 2-O-tert-butyl 5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2,7-dicarboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)27-18(25)22-13-20(14-22)12-21(9-16(20)10-23)17(24)26-11-15-7-5-4-6-8-15/h4-8,16,23H,9-14H2,1-3H3 |
InChI-Schlüssel |
MNIHNRXKWADXSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2CO)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


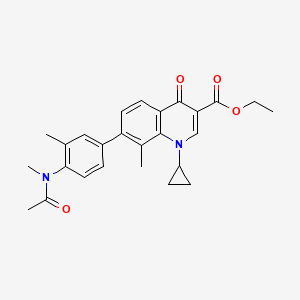


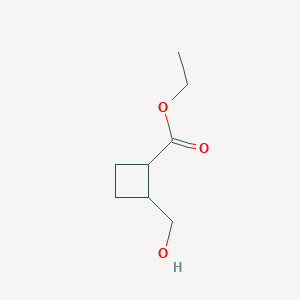
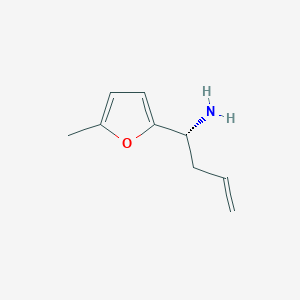


![ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13041887.png)
